1-(4-Bromo-3-methylphenyl)cyclobutanol
Overview
Description
“1-(4-Bromo-3-methylphenyl)cyclobutanol” is an organic compound with the CAS Number: 1448610-48-7 and a molecular weight of 241.13 . It is a solid at room temperature .
Its IUPAC name is 1-(4-bromo-3-methylphenyl)cyclobutan-1-ol . The InChI code for this compound is 1S/C11H13BrO/c1-8-7-9 (3-4-10 (8)12)11 (13)5-2-6-11/h3-4,7,13H,2,5-6H2,1H3 .
Scientific Research Applications
Synthesis and Reactivity
Cyclobutanol derivatives have been studied for their unique reactivity and potential in synthesizing complex molecular structures. For example, palladium-catalyzed reactions involving cyclobutanol compounds have been shown to produce arylated benzolactones, demonstrating the utility of cyclobutanol derivatives in constructing pharmacologically relevant molecules (Matsuda, Shigeno, & Murakami, 2008). Additionally, the synthesis of spiro- and dispirotetrahydropyrane-2,4-diones incorporating cyclobutane fragments highlights the versatility of cyclobutane and cyclobutanol derivatives in organic synthesis (Kirillov & Melekhin, 2009).
Material Science and Ligand Chemistry
Cyclobutanol derivatives also find applications in material science and as ligands in coordination chemistry. The synthesis and characterization of cyclobutane-substituted Schiff base ligands and their metal complexes reveal the potential of these compounds in forming stable complexes that could have applications ranging from catalysis to material science (Cukurovalı, Yilmaz, & Ahmedzade, 2000).
Heterocyclic Compound Synthesis
Furthermore, cyclobutanol derivatives are key intermediates in the synthesis of heterocyclic compounds. The development of methodologies for synthesizing cyclobutane rings integrated into larger heterocyclic frameworks is of significant interest for pharmaceutical chemistry, where such structures are prevalent in drug molecules (Hasaneen et al., 2019).
Safety and Hazards
properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8-7-9(3-4-10(8)12)11(13)5-2-6-11/h3-4,7,13H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEMUUAFJWCBHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCC2)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-methylphenyl)cyclobutanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.